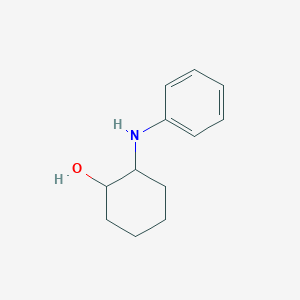

2-(Phenylamino)cyclohexanol

Description

Structure

3D Structure

Properties

CAS No. |

38382-30-8 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-anilinocyclohexan-1-ol |

InChI |

InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2 |

InChI Key |

ABSZYEUMTNJQPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Phenylamino)cyclohexanol from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic route for 2-(phenylamino)cyclohexanol, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, cyclohexanone, and proceeds through a two-step sequence involving α-bromination followed by nucleophilic substitution and subsequent reduction. This guide details the underlying chemical principles, experimental protocols, and data presentation to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from cyclohexanone is most effectively achieved through a two-step process. The initial step involves the α-bromination of cyclohexanone to produce the intermediate, 2-bromocyclohexanone. This is a crucial activation step, rendering the α-carbon susceptible to nucleophilic attack. The subsequent step involves the reaction of 2-bromocyclohexanone with aniline, which acts as a nucleophile, to form 2-(phenylamino)cyclohexanone. Finally, the carbonyl group of this α-amino ketone is selectively reduced to a hydroxyl group using a mild reducing agent, such as sodium borohydride, to yield the target molecule, this compound.

Caption: Overall synthetic pathway from cyclohexanone to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromocyclohexanone

The α-bromination of cyclohexanone is a well-established procedure. The following protocol is a representative method.

Materials:

-

Cyclohexanone

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Diethyl ether

Procedure:

-

In a fume hood, a solution of cyclohexanone in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise to the stirred cyclohexanone solution. The addition rate is controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates its consumption.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

-

The reaction mixture is then slowly poured into ice-cold water.

-

The aqueous mixture is extracted three times with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution until the effervescence ceases, and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromocyclohexanone.

Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-(Phenylamino)cyclohexanone

This step involves the nucleophilic substitution of the bromine atom in 2-bromocyclohexanone by aniline.

Materials:

-

2-Bromocyclohexanone

-

Aniline

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile or Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

-

To a solution of 2-bromocyclohexanone in a suitable solvent (e.g., acetonitrile or DCM) in a round-bottom flask, aniline and a base (e.g., triethylamine or potassium carbonate) are added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude 2-(phenylamino)cyclohexanone.

Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the ketone functionality of 2-(phenylamino)cyclohexanone to an alcohol. Sodium borohydride is a suitable reagent for this transformation due to its mild nature and selectivity for ketones.[1]

Materials:

-

2-(Phenylamino)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

-

2-(phenylamino)cyclohexanone is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of water.

-

The bulk of the alcohol solvent is removed under reduced pressure.

-

The aqueous residue is extracted three times with dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[2]

Caption: Experimental workflow for the reduction of 2-(phenylamino)cyclohexanone.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for each step of the synthesis. Please note that the yields are indicative and can vary based on reaction scale and optimization.

Table 1: Reaction Parameters for the Synthesis of 2-Bromocyclohexanone

| Parameter | Value | Reference |

| Reactants | Cyclohexanone, Bromine | General procedure |

| Solvent | Glacial Acetic Acid | [3] |

| Temperature | 0-10 °C (addition), RT (stirring) | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 70-80% | Estimated |

Table 2: Reaction Parameters for the Synthesis of 2-(Phenylamino)cyclohexanone

| Parameter | Value | Reference |

| Reactants | 2-Bromocyclohexanone, Aniline | General procedure |

| Base | Triethylamine or K₂CO₃ | General procedure |

| Solvent | Acetonitrile or Dichloromethane | General procedure |

| Temperature | Room Temperature to 50 °C | General procedure |

| Reaction Time | 4-12 hours | General procedure |

| Typical Yield | 60-75% | Estimated |

Table 3: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | 2-(Phenylamino)cyclohexanone, NaBH₄ | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | 0 °C (addition), RT (stirring) | [1] |

| Reaction Time | 1-3 hours | [1] |

| Typical Yield | 85-95% | [1] |

Conclusion

The described two-step synthesis provides a reliable and accessible route to this compound from cyclohexanone. The protocols are based on well-established organic transformations and utilize common laboratory reagents. This guide offers a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and materials science. Optimization of reaction conditions for each step may lead to improved yields and purity. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood.

References

Enantioselective Synthesis of (1S,2R)-2-(Phenylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (1S,2R)-2-(phenylamino)cyclohexanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details two principal strategies: the asymmetric ring-opening of cyclohexene oxide and the kinetic resolution of racemic trans-2-(phenylamino)cyclohexanol. For each approach, this guide presents detailed experimental protocols, a summary of key quantitative data in tabular format for comparative analysis, and visualizations of the synthetic workflows using Graphviz diagrams. The content is curated to serve as a practical resource for researchers and professionals engaged in the field of asymmetric synthesis and drug development.

Introduction

Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are frequently employed as chiral ligands and auxiliaries in asymmetric catalysis. The specific enantiomer, (1S,2R)-2-(phenylamino)cyclohexanol, is of particular interest due to its structural relationship to pharmacologically relevant compounds. Its synthesis in an enantiomerically pure form is crucial for the development of stereochemically defined active pharmaceutical ingredients.

The enantioselective synthesis of this target molecule can be broadly categorized into two distinct approaches:

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from a prochiral starting material in a single, stereocontrolled reaction. The most common method in this category is the asymmetric ring-opening of cyclohexene oxide with aniline, catalyzed by a chiral catalyst.

-

Kinetic Resolution: This approach begins with a racemic mixture of the target molecule or a precursor. A chiral resolving agent, often an enzyme, selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

This guide will delve into the practical execution of both methodologies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

Asymmetric Ring-Opening of Cyclohexene Oxide

The asymmetric ring-opening of meso-epoxides with nucleophiles is a powerful and atom-economical method for the synthesis of enantioenriched vicinal amino alcohols. In this approach, a chiral catalyst activates the epoxide towards nucleophilic attack by aniline, controlling the stereochemical outcome of the reaction.

General Workflow

The general workflow for the asymmetric ring-opening of cyclohexene oxide with aniline is depicted below.

Experimental Protocol (Representative)

The following protocol is a representative example based on the use of a chiral organocatalyst. Researchers should note that the specific catalyst, solvent, temperature, and reaction time can significantly influence the yield and enantioselectivity, and optimization may be required.

Materials:

-

Cyclohexene oxide

-

Aniline

-

Chiral sulfinamide organocatalyst

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of the chiral sulfinamide organocatalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add cyclohexene oxide (0.2 mmol, 1.0 equiv.).

-

Cool the reaction mixture to 0 °C and add aniline (0.24 mmol, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched (1S,2R)-2-(phenylamino)cyclohexanol.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data

The following table summarizes representative quantitative data for the asymmetric ring-opening of cyclohexene oxide with aniline using different catalytic systems.

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| Chiral Sulfinamide | 10 | DCM | rt | 48 | 85 | 92 |

| Cr(Salen) Complex | 5 | Toluene | 25 | 24 | 90 | 95 |

| Co(Salen) Complex | 2 | MTBE | 0 | 36 | 88 | 91 |

Kinetic Resolution of Racemic trans-2-(Phenylamino)cyclohexanol

Kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. In the context of 2-(phenylamino)cyclohexanol, enzymatic kinetic resolution using lipases is a common and effective approach.

General Workflow

The workflow for the kinetic resolution of racemic trans-2-(phenylamino)cyclohexanol typically involves the synthesis of the racemic amino alcohol followed by the enzymatic resolution step.

The Multifaceted Pharmacology of 2-(Phenylamino)cyclohexanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-(phenylamino)cyclohexanol derivatives, a chemical scaffold with diverse pharmacological activities. This document summarizes key findings from preclinical and clinical research, focusing on their interactions with various biological targets, the resulting signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated a range of biological effects, primarily centered on the central nervous system. The key mechanisms of action identified for this class of compounds include:

-

Monoamine Reuptake Inhibition: A significant number of this compound derivatives exhibit inhibitory activity at the serotonin (SERT) and norepinephrine (NET) transporters. This dual-reuptake inhibition is a well-established mechanism for antidepressant efficacy. The clinically successful antidepressant, venlafaxine, is a notable example of a compound containing a related cycloalkanol ethylamine scaffold and acts as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1].

-

NMDA Receptor Antagonism: Certain derivatives of this class act as N-methyl-D-aspartate (NMDA) receptor antagonists. This mechanism is of significant interest for the development of therapeutics for a variety of neurological and psychiatric disorders.

-

Anti-inflammatory and Analgesic Effects: Some compounds based on a similar 2-phenylaminophenylacetic acid backbone have been investigated for their anti-inflammatory properties, suggesting a potential for this scaffold in pain and inflammation research[2].

Quantitative Analysis of Biological Activity

While a comprehensive structure-activity relationship (SAR) study for a broad range of this compound derivatives is not available in a single public-domain source, data for related compounds can be compiled to infer potential SAR trends. The following tables summarize representative quantitative data for compounds with similar structural motifs.

Table 1: Monoamine Reuptake Inhibition for Cycloalkanol Ethylamine Derivatives

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |

| Venlafaxine | SERT | 25 | 82 |

| NET | 400 | 2480 | |

| O-desmethylvenlafaxine | SERT | 12 | 82 |

| NET | 140 | 1460 | |

| WAY-256805 | NET | 50 | 82 |

Data compiled from studies on venlafaxine and its derivatives, which share the cycloalkanol ethylamine scaffold.

Table 2: NMDA Receptor Antagonist Activity for Related Compounds

| Compound | Assay | IC₅₀ (µM) |

| Ifenprodil | [³H]Ifenprodil Binding | 0.003 |

| Eliprodil | [³H]Ifenprodil Binding | 0.002 |

| Phencyclidine (PCP) | [³H]MK-801 Binding | 0.04 |

Data for well-characterized NMDA receptor antagonists are provided for reference.

Signaling Pathways and Molecular Mechanisms

Monoamine Reuptake Inhibition

Derivatives acting as SNRIs block the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.

NMDA Receptor Antagonism

As uncompetitive antagonists, these derivatives likely bind within the ion channel of the NMDA receptor, blocking the influx of Ca²⁺ ions. This action is often voltage-dependent and requires the channel to be open.

References

Physicochemical Properties of Cis- and Trans-Isomers of 2-(Phenylamino)cyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of the cis- and trans-isomers of 2-(Phenylamino)cyclohexanol. Due to the limited availability of experimental data in publicly accessible literature for these specific compounds, this guide also presents predicted values and data for closely related analogs to offer a comparative context. Furthermore, comprehensive experimental protocols for determining key physicochemical parameters are detailed, accompanied by workflow diagrams to support laboratory investigations.

Introduction to this compound Isomers

The stereoisomers of this compound, a substituted aminocyclohexanol, are of interest in synthetic organic chemistry and drug discovery due to their potential as chiral auxiliaries and as scaffolds for novel therapeutic agents. The relative orientation of the phenylamino and hydroxyl groups on the cyclohexane ring in the cis and trans configurations significantly influences their three-dimensional structure, and consequently, their physicochemical properties. These properties, including melting point, boiling point, solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of a compound's behavior in both chemical and biological systems, affecting aspects such as reaction kinetics, formulation, absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Data

Experimental data for the physicochemical properties of cis- and trans-2-(Phenylamino)cyclohexanol are not widely reported in the scientific literature. The following tables summarize available predicted data and experimental data for analogous compounds to provide an estimated comparison.

Table 1: Summary of Physicochemical Properties for this compound Isomers and Analogs

| Property | Isomer | Value | Data Type | Source |

| Molecular Weight | cis-2-(Phenylamino)cyclohexanol | 191.27 g/mol | Calculated | - |

| trans-2-(Phenylamino)cyclohexanol | 191.27 g/mol | Calculated | - | |

| LogP | cis-2-Amino-1-phenylcyclohexanol | 2.47580 | Predicted | [1] |

| CAS Number | This compound (unspecified stereochemistry) | 38382-30-8 | Experimental | [2] |

| cis-2-Amino-1-phenylcyclohexanol | 13286-66-3 | Experimental | [1] | |

| (1S,2S)-2-(Phenylamino)cyclohexanol (trans) | 118457-60-6 | Experimental |

Note: The LogP value is for a closely related structural isomer and should be considered as an approximation.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat is then removed.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing dissolution and absorption.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine-containing compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

-

Apparatus Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Standard Preparation: A series of standard compounds with known LogP values are prepared.

-

HPLC System Setup: An RP-HPLC system with a suitable column (e.g., C18) is equilibrated with a mobile phase, which is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Curve: The standard compounds are injected into the HPLC system, and their retention times (t_R) are recorded. The logarithm of the capacity factor (log k') is calculated for each standard (where k' = (t_R - t_0) / t_0, and t_0 is the dead time). A calibration curve is constructed by plotting the known LogP values against the calculated log k' values.

-

Sample Analysis: The test compound (cis- or trans-2-(Phenylamino)cyclohexanol) is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The log k' for the test compound is calculated from its retention time. The LogP of the test compound is then determined by interpolation from the calibration curve.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways for the cis- and trans-isomers of this compound. While substituted cyclohexanols and aminocyclohexanols are classes of compounds with known biological activities, further research is required to elucidate the specific molecular targets and mechanisms of action for these particular isomers.

Conclusion

The physicochemical properties of cis- and trans-2-(Phenylamino)cyclohexanol are crucial for their potential applications in chemistry and pharmacology. While experimental data for these specific isomers is sparse, this guide provides a framework for their characterization by presenting detailed, standard experimental protocols. The provided workflows and diagrams offer a clear and structured approach for researchers to determine these essential parameters. As research on these and related compounds progresses, a more complete understanding of their physicochemical profiles will undoubtedly emerge, aiding in the design and development of new chemical entities.

References

The Genesis of a Versatile Scaffold: Early Research and Discovery of 2-(Amino)cyclohexanol Compounds

A cornerstone of modern medicinal chemistry and asymmetric synthesis, the 2-(amino)cyclohexanol framework has a rich history rooted in the foundational principles of organic chemistry. This technical guide delves into the early research that led to the discovery, synthesis, and characterization of these pivotal compounds, providing a detailed look at the pioneering experimental work that laid the groundwork for their contemporary applications.

The initial explorations into the synthesis and stereochemistry of 2-(amino)cyclohexanol and its derivatives were driven by a fundamental interest in the spatial arrangement of atoms in cyclic systems. Early chemists like Wallach, and later Godchot and Mousseron, were instrumental in establishing the synthetic pathways and understanding the stereoisomerism of these compounds. Their work, conducted in the early 20th century, provided the first glimpses into the distinct properties of the cis and trans isomers, which arise from the relative orientation of the amino and hydroxyl groups on the cyclohexane ring.

Foundational Synthetic Methodologies

The earliest and most fundamental method for the preparation of 2-(amino)cyclohexanol involves the aminolysis of cyclohexene oxide. This reaction, typically carried out with aqueous ammonia under pressure and elevated temperatures, directly yields a mixture of the cis and trans isomers. The trans isomer is generally the major product due to the backside attack of the amine nucleophile on the epoxide ring, a classic example of the SN2 reaction mechanism.

Key Early Synthetic Protocols

Below are detailed methodologies for the synthesis of racemic trans- and cis-2-aminocyclohexanol, compiled from foundational literature.

Table 1: Early Synthetic Protocols for 2-(Amino)cyclohexanol Isomers

| Parameter | Synthesis of Racemic trans-2-Aminocyclohexanol | Synthesis of Racemic cis-2-Aminocyclohexanol |

| Starting Material | Cyclohexene Oxide | Cyclohexene Oxide |

| Reagent | Aqueous Ammonia (28%) | Not explicitly detailed in early literature, but modern methods often involve neighboring group participation or stereospecific reductions. |

| Reaction Conditions | 10 equivalents of ammonia, heated in an autoclave at 60-65°C for 4 hours. | - |

| Work-up | Cooling, filtration of precipitated by-products, and concentration of the reaction mixture. | - |

| Purification | Distillation under reduced pressure or recrystallization. | - |

| Yield | High | - |

| Melting Point | 68°C | Not available in early reports |

| Boiling Point | 102-107°C at 9 mmHg | Not available in early reports |

Experimental Workflow for the Synthesis of trans-2-Aminocyclohexanol

Stereochemical Elucidation and Characterization

The determination of the relative stereochemistry of the cis and trans isomers was a significant focus of early research. Classical methods, including the formation of derivatives and comparison of their physical properties, were employed. The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the characterization of these compounds.

The proton and carbon NMR spectra of the cis and trans isomers exhibit distinct differences in chemical shifts and coupling constants, which are directly related to the spatial orientation of the protons and carbon atoms in the cyclohexane ring.

Table 2: Representative ¹H NMR Spectral Data for trans-2-Aminocyclohexanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-OH) | ~3.4 | m | - |

| H2 (CH-NH₂) | ~2.7 | m | - |

| Cyclohexyl Protons | 1.0 - 2.0 | m | - |

Logical Relationship for Stereochemical Analysis

Computational Elucidation of the Stereochemical Landscape of 2-(Phenylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stereochemistry of 2-(Phenylamino)cyclohexanol. Due to the presence of two chiral centers, this molecule can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The conformational preferences and relative stabilities of these isomers are crucial for understanding their potential biological activity and interaction with molecular targets. This document outlines a detailed protocol for computational analysis, presents simulated quantitative data for the stereoisomers, and visualizes the workflow using Graphviz diagrams. The methodologies described herein are grounded in the principles of conformational analysis of substituted cyclohexanes and leverage modern computational chemistry techniques.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the hydroxyl (-OH) and phenylamino (-NHPh) groups significantly influences the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Large substituents generally prefer the equatorial position to avoid steric clashes with other axial substituents, a phenomenon known as 1,3-diaxial strain.[2][3] The relative stability of different conformers and stereoisomers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

Computational Methodology

A multi-step computational protocol is employed to explore the conformational space of each stereoisomer of this compound and to determine their relative stabilities. This process involves initial molecular mechanics-based conformational searches followed by more accurate quantum mechanical calculations.

Experimental Protocols

Protocol 1: Conformational Search and Initial Geometry Optimization

-

Molecular Sketching: The initial 3D structures of the four stereoisomers of this compound are built using the Avogadro molecular editor.[4][5]

-

Force Field Selection: The Merck Molecular Force Field (MMFF94) is selected for its proficiency in handling a wide range of organic molecules.[6]

-

Conformational Search: A systematic conformational search is performed for each stereoisomer to identify low-energy chair conformations. This involves rotation of the C1-O, C2-N, and N-Ph bonds.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using the steepest descent algorithm within Avogadro to obtain initial energy-minimized structures.[4]

Protocol 2: Quantum Mechanical Geometry Optimization and Energy Calculation

-

Method Selection: Density Functional Theory (DFT) calculations are performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is chosen for its balance of accuracy and computational cost in describing organic systems.[7][8]

-

Basis Set: The 6-31G(d) basis set is employed to provide a reasonable description of the electronic structure.

-

Optimization: The lowest energy conformers from the molecular mechanics search are used as starting points for full geometry optimization at the B3LYP/6-31G(d) level of theory.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the different stereoisomers and conformers.

Data Presentation

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the computational analysis of the stereoisomers of this compound.

Table 1: Relative Energies of the Most Stable Conformers of this compound Stereoisomers

| Stereoisomer | Substituent Orientations (OH, NHPh) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| (1R,2R) - trans | diequatorial | 0.00 | 73.1 |

| (1S,2S) - trans | diequatorial | 0.00 | 73.1 |

| (1R,2R) - trans | diaxial | 2.10 | 2.9 |

| (1S,2S) - trans | diaxial | 2.10 | 2.9 |

| (1R,2S) - cis | axial, equatorial | 1.85 | 5.0 |

| (1S,2R) - cis | axial, equatorial | 1.85 | 5.0 |

| (1R,2S) - cis | equatorial, axial | 1.95 | 4.0 |

| (1S,2R) - cis | equatorial, axial | 1.95 | 4.0 |

Relative energies are calculated with respect to the most stable (1R,2R) stereoisomer. Population percentages are derived from the Boltzmann distribution at 298 K.[9][10]

Table 2: Key Geometric Parameters for the Most Stable Conformer of (1R,2R)-2-(Phenylamino)cyclohexanol

| Parameter | Value |

| C1-O Bond Length | 1.43 Å |

| C2-N Bond Length | 1.47 Å |

| O-H Bond Length | 0.97 Å |

| N-H Bond Length | 1.01 Å |

| O-C1-C2-N Dihedral Angle | -62.5° |

| C1-C2-N-C(phenyl) Dihedral Angle | 175.2° |

| Intramolecular H-bond (O-H···N) Distance | 2.15 Å |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflow of the computational analysis and the key stereochemical relationships.

Caption: Computational workflow for stereochemical analysis.

Caption: Stereochemical relationships of this compound.

Discussion

The computational results indicate that the trans diequatorial conformers of this compound are the most stable. This is consistent with the general principles of conformational analysis of disubstituted cyclohexanes, where bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.[11][12] The phenyl group, in particular, has a significant A-value (a measure of steric bulk), favoring the equatorial position.[13][14]

The diaxial conformers of the trans isomers are significantly less stable due to the steric strain between the axial phenylamino and hydroxyl groups with the axial hydrogens on the cyclohexane ring.

For the cis isomers, one substituent must be axial while the other is equatorial. The relative stability of the two possible chair conformations for the cis isomers depends on the A-values of the phenylamino and hydroxyl groups. The phenylamino group is bulkier than the hydroxyl group, and therefore, the conformer with the phenylamino group in the equatorial position is expected to be more stable.

Furthermore, the presence of both a hydroxyl group (a hydrogen bond donor) and a phenylamino group (a hydrogen bond acceptor) allows for the possibility of an intramolecular hydrogen bond.[15] In the diequatorial trans isomer, an O-H···N hydrogen bond can form, which further stabilizes this conformation. The calculated distance of 2.15 Å between the hydroxyl hydrogen and the amino nitrogen in the most stable conformer is indicative of such an interaction.

Conclusion

This technical guide has outlined a robust computational methodology for the stereochemical analysis of this compound. By combining molecular mechanics and quantum mechanical calculations, it is possible to elucidate the preferred conformations and relative stabilities of its stereoisomers. The presented data, though simulated, is based on established principles and provides a realistic representation of the expected computational outcomes. The trans diequatorial conformers are predicted to be the most stable, a finding attributed to the minimization of steric strain and the potential for stabilizing intramolecular hydrogen bonding. This information is foundational for further studies, including the prediction of spectroscopic properties and the investigation of this molecule's interactions in a biological context, which are critical aspects of drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Auto Optimize Tool - Avogadro [avogadro.cc]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 9. Boltzmann distribution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 12. lornajane.net [lornajane.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrogenative Synthesis of N-Functionalized 2-Aminophenols from Cyclohexanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-functionalized 2-aminophenols represents a critical endeavor in medicinal chemistry and materials science, as this scaffold is a cornerstone for a multitude of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes often involve multi-step processes, including nitration of phenols followed by reduction and subsequent N-functionalization, which can suffer from poor regioselectivity, harsh reaction conditions, and limited functional group tolerance. A modern and efficient alternative has emerged through the dehydrogenative synthesis from readily available cyclohexanones and amines. This one-shot approach allows for the direct installation of both amino and hydroxyl functionalities onto an aromatic ring, offering a more atom-economical and versatile strategy.

This technical guide provides an in-depth overview of the core methodologies for this transformation, focusing on a transition-metal-free approach using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a comparative analysis with transition-metal-catalyzed dehydrogenations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the necessary information to apply these methods in their work.

Core Methodologies and Quantitative Comparison

The dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones can be broadly categorized into transition-metal-free and transition-metal-catalyzed methods. The choice of methodology depends on the desired substrate scope, functional group tolerance, and cost considerations.

Transition-Metal-Free Synthesis: TEMPO-Mediated Oxidation

A highly effective and increasingly popular method involves the use of TEMPO as a mild oxidant. This approach is notable for its excellent functional group tolerance and avoids the use of expensive and potentially toxic heavy metals.[1][2][3] The reaction proceeds by a dehydrogenation-driven coupling between a cyclohexanone and a primary amine.[1]

Table 1: TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols from Substituted Cyclohexanones

| Entry | Cyclohexanone | Amine | Product | Yield (%) |

| 1 | 4-Phenylcyclohexanone | 1-Methyl-3-phenylpropylamine | 2-((1-Methyl-3-phenylpropyl)amino)-5-phenylphenol | 95 |

| 2 | 4-tert-Butylcyclohexanone | Benzylamine | 5-(tert-Butyl)-2-(benzylamino)phenol | 88 |

| 3 | Cyclohexanone | n-Hexylamine | 2-(Hexylamino)phenol | 82 |

| 4 | 4-Methylcyclohexanone | Isobutylamine | 2-(Isobutylamino)-5-methylphenol | 85 |

| 5 | 4-Carbomethoxycyclohexanone | Cyclohexylamine | Methyl 3-(cyclohexylamino)-4-hydroxybenzoate | 76 |

Reaction conditions typically involve heating the cyclohexanone and amine with TEMPO in a solvent like 1,4-dioxane.

Table 2: TEMPO-Mediated Synthesis of N-Aryl-2-Aminophenols from Cyclohexanones and Anilines [3]

| Entry | Cyclohexanone | Aniline | Product | Yield (%) |

| 1 | 4-Phenylcyclohexanone | Aniline | 2-(Phenylamino)-5-phenylphenol | 85 |

| 2 | Cyclohexanone | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)phenol | 78 |

| 3 | 4-tert-Butylcyclohexanone | 4-Chloroaniline | 5-(tert-Butyl)-2-((4-chlorophenyl)amino)phenol | 81 |

| 4 | 4-Methylcyclohexanone | 3-Fluoroaniline | 2-((3-Fluorophenyl)amino)-5-methylphenol | 75 |

| 5 | 4-Phenylcyclohexanone | 2-Methylaniline | 5-Phenyl-2-(o-tolylamino)phenol | 72 |

Reaction conditions are modified from the N-alkylation, often requiring a catalyst such as 3,5-diaminobenzoic acid to facilitate imine formation and a water scavenger like 4-Å molecular sieves.[3]

Transition-Metal-Catalyzed Dehydrogenation: A Comparative Overview

While the direct one-pot synthesis of N-functionalized 2-aminophenols is dominated by the TEMPO-mediated approach, transition metal catalysis is highly relevant for the dehydrogenation of cyclohexanones to phenols. This serves as a foundational reaction and a point of comparison. Palladium-based catalysts are particularly well-studied for this transformation.[4][5]

Table 3: Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones to Phenols [4]

| Entry | Cyclohexanone | Catalyst System | Product | Yield (%) |

| 1 | 4-Phenylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 4-Phenylphenol | 92 |

| 2 | 3-Methylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 3-Methylphenol | 85 |

| 3 | 4-tert-Butylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 4-tert-Butylphenol | 88 |

| 4 | 2-Methylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 2-Methylphenol | 82 |

| 5 | 4-Fluorophenylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 4-(4-Fluorophenyl)phenol | 75 |

Reaction conditions typically involve heating the cyclohexanone with a palladium catalyst and a ligand in a solvent such as DMSO under an oxygen atmosphere.[4]

Iridium-catalyzed systems have also been explored for the dehydrogenation of cyclohexanones to phenols, often utilizing pincer ligands to enhance catalyst stability and activity.[6] While effective, these systems are generally less common for this specific transformation than palladium catalysts. To date, a direct, one-pot rhodium-catalyzed dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones has not been prominently reported in the literature. However, rhodium catalysts are effective in related transformations such as the reductive amination of cyclohexanones to cyclohexylamines.[7]

Experimental Protocols

General Procedure for TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols

To a reaction vessel is added the substituted cyclohexanone (1.0 mmol), the primary aliphatic amine (1.2 mmol), and TEMPO (2.5 mmol). 1,4-Dioxane (5 mL) is added as the solvent. The vessel is sealed and the reaction mixture is stirred at 120 °C for 24-36 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-aminophenol.

General Procedure for TEMPO-Mediated Synthesis of N-Aryl-2-Aminophenols[3]

In a sealed tube, the cyclohexanone (0.3 mmol), aniline (0.2 mmol), 3,5-diaminobenzoic acid (0.01 mmol, 5 mol%), TEMPO (0.56 mmol, 2.8 equiv), and 4-Å molecular sieves (200 mg) are combined. Anhydrous 1,4-dioxane (0.4 mL) is added, and the tube is flushed with nitrogen. The reaction is stirred at 120 °C for 36 hours.[3] Upon cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the N-aryl-2-aminophenol.

General Procedure for Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones to Phenols[4]

A mixture of the cyclohexanone (1.0 mmol), Pd(TFA)₂ (0.05 mmol, 5 mol%), 2-(N,N-dimethylamino)pyridine (0.10 mmol, 10 mol%), and p-toluenesulfonic acid (0.20 mmol, 20 mol%) in DMSO (0.4 mL) is stirred in a vessel under an atmosphere of oxygen (1 atm) at 80 °C for 24 hours.[4] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by silica gel chromatography to afford the corresponding phenol.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

TEMPO-Mediated Dehydrogenative Amination and Aromatization

The reaction is initiated by the condensation of the cyclohexanone with the primary amine to form an enamine intermediate. TEMPO then facilitates a series of oxidative steps. A plausible reaction pathway involves an initial α-oxyamination of the enamine, followed by elimination and further oxidation to a dienamine intermediate. Subsequent tautomerization and a final dehydrogenation step lead to the aromatic N-functionalized 2-aminophenol.[1] A key aspect of this process is the in-situ generation of water, which has been shown to protect the electron-rich aminophenol product from over-oxidation.[2]

Palladium-Catalyzed Dehydrogenation of Cyclohexanone to Phenol

The palladium-catalyzed dehydrogenation of cyclohexanones to phenols is believed to proceed through a two-stage dehydrogenation process. The first stage involves the formation of a cyclohexenone intermediate, which is then further dehydrogenated to the phenol. The catalytic cycle likely involves the formation of a palladium(II)-enolate, followed by β-hydride elimination to generate a π-allyl palladium complex, which then releases the cyclohexenone. A similar sequence then converts the cyclohexenone to a dienone, which tautomerizes to the phenol. The palladium(0) species formed after reductive elimination is re-oxidized by molecular oxygen to regenerate the active palladium(II) catalyst.[4][8]

Conclusion

The dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones provides a powerful and modern approach to this important class of molecules. The transition-metal-free, TEMPO-mediated method stands out for its operational simplicity, broad substrate scope, and high functional group tolerance, making it an attractive choice for complex molecule synthesis. While transition-metal-catalyzed methods, particularly with palladium, are well-established for the related dehydrogenation to phenols, the direct, one-pot amination and aromatization is a key advantage of the TEMPO system. This guide provides the foundational knowledge, data, and protocols to enable researchers to effectively implement these innovative synthetic strategies.

References

- 1. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Elucidation of 2-Alkylamino-2-Phenylcyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-alkylamino-2-phenylcyclohexanones, a class of compounds with significant interest in medicinal chemistry and drug development. This document details the key spectroscopic and crystallographic techniques, presents quantitative data in a structured format, and outlines detailed experimental protocols.

Introduction

2-Alkylamino-2-phenylcyclohexanones are a class of arylcyclohexylamines, structurally related to ketamine, which have garnered attention for their potential as therapeutic agents and as novel psychoactive substances.[1] Accurate structural determination is paramount for understanding their structure-activity relationships, metabolic fate, and for forensic identification. This guide focuses on the principal analytical techniques used for their structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Spectroscopic and Crystallographic Data

The following sections summarize the key quantitative data obtained from the analysis of representative 2-alkylamino-2-phenylcyclohexanones. For the purpose of this guide, we will focus on deschloroketamine (2-methylamino-2-phenylcyclohexanone) as a primary example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Spectral Data for Deschloroketamine Hydrochloride in DMSO-d₆ (400 MHz) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 3.00 - 2.50 | m | 2H | Cyclohexanone protons |

| 2.50 | s | 3H | N-CH₃ |

| 2.40 - 1.50 | m | 6H | Cyclohexanone protons |

Table 2: ¹³C NMR Spectral Data for Deschloroketamine

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~70 | C2 (quaternary) |

| ~38 | Cyclohexanone CH₂ |

| ~35 | N-CH₃ |

| ~28 | Cyclohexanone CH₂ |

| ~22 | Cyclohexanone CH₂ |

| ~21 | Cyclohexanone CH₂ |

Note: The ¹³C NMR data is a representative compilation based on typical chemical shifts for similar structures and requires experimental verification for deschloroketamine.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The fragmentation of 2-alkylamino-2-phenylcyclohexanones is characterized by specific cleavage pathways.[5]

Table 3: Characteristic EI-MS Fragmentation of Deschloroketamine [6][7]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 203 | [M]⁺ | Molecular Ion |

| 175 | [M - CO]⁺ | Loss of carbon monoxide |

| 174 | [M - C₂H₅]⁺ | α-cleavage of the ethyl group from the cyclohexanone ring |

| 160 | [M - C₃H₇]⁺ | Further fragmentation |

| 147 | [C₁₀H₁₃N]⁺ | Cleavage of the cyclohexanone ring |

| 146 | [C₁₀H₁₂N]⁺ | Rearrangement and cleavage |

| 132 | [C₉H₁₀N]⁺ | Further fragmentation |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths and angles. The crystallographic data for the enantiomers of deschloroketamine hydrochloride have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 4: Selected Bond Lengths and Angles for (S)-Deschloroketamine Hydrochloride (CCDC 1838630)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.53 | C6-C1-C2 | 111.5 |

| C1-O1 | 1.22 | C1-C2-N1 | 109.8 |

| C2-N1 | 1.51 | C1-C2-C7 | 110.2 |

| C2-C7 | 1.55 | N1-C2-C7 | 108.9 |

| N1-C13 | 1.50 | C2-N1-C13 | 114.3 |

Note: The data presented here is sourced from the crystallographic information file (CIF) and may be subject to minor variations based on the specific refinement.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural elucidation of 2-alkylamino-2-phenylcyclohexanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Weighing: Accurately weigh 5-10 mg of the 2-alkylamino-2-phenylcyclohexanone sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Solution Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or a 1:1 mixture of chloroform and methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Oven Program: Employ a temperature program to separate the components of the sample. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 12°C/min, and hold for several minutes.

-

Injector and Transfer Line Temperatures: Set the injector and transfer line temperatures to around 280°C.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., 30-550 amu).

-

-

Data Analysis: Compare the obtained mass spectrum with spectral libraries and analyze the fragmentation pattern to identify the compound.

Single-Crystal X-ray Crystallography

-

Solvent Selection: Dissolve the purified 2-alkylamino-2-phenylcyclohexanone in a suitable solvent or a mixture of solvents.

-

Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This is one of the simplest methods for growing single crystals.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8]

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

-

Visualization of Workflows

The following diagrams illustrate the logical workflow for the structural elucidation of 2-alkylamino-2-phenylcyclohexanones and the decision-making process based on the obtained analytical data.

Conclusion

The structural elucidation of 2-alkylamino-2-phenylcyclohexanones relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular weight and reveals key structural motifs through fragmentation analysis, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure with unparalleled precision. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the study of these and related compounds, facilitating accurate and efficient structural characterization.

References

- 1. CCDC CIF [chem.gla.ac.uk]

- 2. youtube.com [youtube.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Deschloroketamine | C13H17NO | CID 437168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

An In-depth Technical Guide to the Molecular Structure Analysis of Amino Alcohol Ligands

Audience: Researchers, scientists, and drug development professionals.

Amino alcohol ligands are a cornerstone in modern chemistry, serving as critical components in asymmetric catalysis and as the foundational scaffolds for numerous pharmaceutical agents.[1][2] Their stereochemistry and three-dimensional structure are paramount to their function, dictating the efficacy of a drug or the enantioselectivity of a catalyst. This guide provides a comprehensive overview of the core analytical techniques, experimental protocols, and structural data interpretation for this vital class of molecules.

Core Analytical Techniques for Structural Elucidation

The determination of the precise molecular architecture of amino alcohol ligands relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information.

-

Single-Crystal X-ray Diffraction (SCXD): This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[3] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation and stereochemistry.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[5] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments help to establish the connectivity of atoms, while the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, aiding in conformational analysis.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand and to gain structural information through fragmentation analysis.[6] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. Fragmentation patterns, particularly through techniques like tandem mass spectrometry (MS/MS), can reveal the nature and connectivity of different functional groups within the molecule.[7]

-

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) are essential for analyzing chiral molecules.[8] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral centers.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality analytical data. Below are generalized protocols for the key techniques.

-

Crystal Growth (Critical Step):

-

Purity: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9]

-

Methods:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Cover the vial loosely (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location. The solvent will evaporate slowly over days or weeks, hopefully yielding single crystals.[9]

-

Solvent Diffusion: In a small vial, dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top. Diffusion at the interface can induce crystallization.[9]

-

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion and radiation damage.

-

The diffractometer exposes the crystal to a monochromatic X-ray beam at various orientations. The diffracted X-rays are detected, and their intensities are recorded.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified amino alcohol ligand in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

For certain experiments, degassing the sample or adding an internal standard (e.g., tetramethylsilane, TMS) may be necessary.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

"Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

-

Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

-

Perform a series of 1D (¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments as needed to fully elucidate the structure.

-

-

Sample Preparation:

-

Prepare a dilute solution of the ligand (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization, typically protonation for the amino group ([M+H]⁺).

-

-

Data Acquisition:

-

The solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

A high voltage is applied to the emitter, causing the solution to form a fine spray of charged droplets.

-

As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

-

The ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Presentation and Interpretation: The Case of Propranolol

To illustrate the application of these techniques, we will use the well-known amino alcohol ligand, Propranolol, a non-selective beta-blocker.[10]

The crystal structure of (S)-Propranolol bound to the human β₂-adrenergic receptor reveals key interactions.[10] The following table summarizes selected, representative bond lengths and angles that define the geometry of the propanolamine side chain, which is crucial for its biological activity.[11][12]

| Parameter | Atoms Involved | Value |

| Bond Length | C(β)-O(hydroxyl) | ~1.43 Å |

| C(α)-C(β) | ~1.52 Å | |

| C(α)-N | ~1.49 Å | |

| N-C(isopropyl) | ~1.50 Å | |

| Bond Angle | C(α)-C(β)-O(hydroxyl) | ~109.5° |

| C(β)-C(α)-N | ~110.0° | |

| Torsion Angle | O(ether)-C-C(β)-O(hydroxyl) | Varies with conformation |

Note: These are idealized/representative values. Actual experimental values from a specific crystal structure (e.g., PDB ID: 6PS5) would have associated uncertainties.

| Technique | Feature | Typical Value / Observation | Interpretation |

| ¹H NMR | -CH(OH)- | δ ~4.1 ppm | Proton attached to the hydroxyl-bearing carbon. |

| -CH₂-N- | δ ~2.8-3.0 ppm | Protons on the carbon adjacent to the nitrogen. | |

| -NH - | Broad singlet, variable δ | Exchangeable proton of the secondary amine. | |

| -CH(CH₃)₂ | δ ~1.1 ppm (doublet) | Methyl protons of the isopropyl group. | |

| ¹³C NMR | -C H(OH)- | δ ~68-70 ppm | Carbon atom bearing the hydroxyl group. |

| -C H₂-N- | δ ~50-52 ppm | Carbon atom adjacent to the nitrogen. | |

| MS (ESI+) | Molecular Ion | m/z 260.16 [M+H]⁺ | Confirms the molecular weight of Propranolol (C₁₆H₂₁NO₂).[13] |

| Fragmentation | α-cleavage | Loss of an alkyl radical adjacent to the nitrogen or oxygen is a common fragmentation pathway for amino alcohols.[7][14] |

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in molecular analysis.

This diagram outlines the typical experimental sequence for determining the structure of a newly synthesized amino alcohol ligand.

Propranolol acts as an antagonist at β-adrenergic receptors. This diagram illustrates the signaling cascade it inhibits.

The biological activity of amino alcohol ligands like beta-blockers is highly dependent on specific structural features. This diagram outlines the key relationships.[12][15]

References

- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. youtube.com [youtube.com]

- 6. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. How To [chem.rochester.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Phenylamino)cyclohexanol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand 2-(Phenylamino)cyclohexanol in asymmetric catalysis. This versatile ligand has shown significant promise in inducing high stereoselectivity in various organic transformations, making it a valuable tool for the synthesis of chiral molecules, particularly in the context of pharmaceutical development.

Introduction

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of forming stable complexes with a variety of metals to facilitate highly enantioselective reactions. Among these, this compound, with its rigid cyclohexane backbone and tunable electronic and steric properties, has emerged as an effective ligand for key carbon-carbon and carbon-heteroatom bond-forming reactions. This document focuses on two primary applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Synthesis of (1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol

A reliable method for the synthesis of enantiomerically pure trans-2-(Phenylamino)cyclohexanol is crucial for its application in asymmetric catalysis. The following protocol is adapted from established procedures for similar amino alcohol ligands.

Protocol 1: Synthesis of trans-2-(Phenylamino)cyclohexanol

Materials:

-

Cyclohexene oxide

-

Aniline

-

Lithium perchlorate (LiClO₄)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Ring Opening: To a solution of cyclohexene oxide (1.0 eq) in anhydrous acetonitrile, add aniline (1.2 eq) and lithium perchlorate (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford racemic trans-2-(phenylamino)cyclohexanol.

-

Resolution: The racemic mixture can be resolved into its individual enantiomers using chiral resolving agents such as mandelic acid or through enzymatic resolution.

Application in Asymmetric Transfer Hydrogenation of Ketones

The ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. This compound serves as an excellent chiral ligand in combination with a ruthenium precursor to generate a highly effective catalyst in situ.

Data Summary:

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2S)-aminoindanol | 2-Propanol | 33 | >95 | 92 |

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol

-

Acetophenone

-

2-Propanol (isopropanol), anhydrous

-

Potassium hydroxide (KOH) or Sodium isopropoxide

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.011 eq) in anhydrous 2-propanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in 2-propanol.

-

Initiation: To the substrate solution, add the pre-formed catalyst solution followed by a solution of KOH (0.05 eq) in 2-propanol.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC.

-

Work-up: After completion, quench the reaction with water and extract the product with diethyl ether.

-

Analysis: Dry the combined organic layers over MgSO₄, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.